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molecular formula C8H8BrClO B1322237 2-(Bromomethyl)-1-chloro-3-methoxybenzene CAS No. 83781-95-7

2-(Bromomethyl)-1-chloro-3-methoxybenzene

Cat. No. B1322237
M. Wt: 235.5 g/mol
InChI Key: UBHMKGCZRSUSPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06939888B2

Procedure details

442 g of 2-chloro-6-methoxytoluene are dissolved in 2420 ml of carbon tetrachloride and, together with 516 g of N-bromosuccinimide, heated at reflux for 2 h while 5.8 g of AIBN are added. The solid is filtered off and washed with a small amount of carbon tetrachloride, the filtrate is concentrated, and the residue which remains is fractionated. 483 g of colorless oil are obtained (b.p. 100° C./1.4 mbar, m.p. 44-47° C.).
Quantity
442 g
Type
reactant
Reaction Step One
Quantity
516 g
Type
reactant
Reaction Step One
Quantity
2420 mL
Type
solvent
Reaction Step One
Name
Quantity
5.8 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:9])[C:3]=1[CH3:10].[Br:11]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.CC(N=NC(C#N)(C)C)(C#N)C>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:9])[C:3]=1[CH2:10][Br:11]

Inputs

Step One
Name
Quantity
442 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)OC)C
Name
Quantity
516 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
2420 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
5.8 g
Type
catalyst
Smiles
CC(C)(C#N)N=NC(C)(C)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
ADDITION
Type
ADDITION
Details
are added
FILTRATION
Type
FILTRATION
Details
The solid is filtered off
WASH
Type
WASH
Details
washed with a small amount of carbon tetrachloride
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(CBr)C(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 483 g
YIELD: CALCULATEDPERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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